H-Pro-pNA.HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-pNA.HCl involves the coupling of glycyl-L-proline with p-nitroaniline. This reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
H-Pro-pNA.HCl primarily undergoes hydrolysis reactions catalyzed by enzymes like dipeptidyl peptidase IV. This hydrolysis results in the cleavage of the peptide bond, releasing p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
Hydrolysis: Enzyme dipeptidyl peptidase IV in a buffered solution at physiological pH.
Detection: Colorimetric detection of p-nitroaniline at 405 nm.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound detectable by its absorbance at 405 nm .
Scientific Research Applications
H-Pro-pNA.HCl is widely used in scientific research for various applications:
Mechanism of Action
H-Pro-pNA.HCl exerts its effects through enzymatic hydrolysis. The enzyme dipeptidyl peptidase IV recognizes the peptide bond in this compound and catalyzes its cleavage. This reaction releases p-nitroaniline, which can be quantified colorimetrically. The molecular target of this compound is the active site of dipeptidyl peptidase IV, where the hydrolysis occurs .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-pNA: Another chromogenic substrate for dipeptidyl peptidase IV with similar applications.
H-Ala-Pro-pNA: Used to study the activity of serine proteases.
Uniqueness
H-Pro-pNA.HCl is unique due to its specific recognition and cleavage by dipeptidyl peptidase IV, making it an essential tool in the study of this enzyme’s activity and the development of its inhibitors .
Properties
IUPAC Name |
(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;/h3-6,10,12H,1-2,7H2,(H,13,15);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIBRJAPRVDQLW-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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